molecular formula C13H8ClNOS B1489608 4-(5-Chloro-1,3-benzothiazol-2-yl)phenol CAS No. 2727-25-5

4-(5-Chloro-1,3-benzothiazol-2-yl)phenol

Cat. No.: B1489608
CAS No.: 2727-25-5
M. Wt: 261.73 g/mol
InChI Key: YKJLZMASBAHCRD-UHFFFAOYSA-N
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Description

4-(5-Chloro-1,3-benzothiazol-2-yl)phenol ( 2727-25-5) is a high-purity benzothiazole derivative with a molecular weight of 261.73 g/mol and the molecular formula C₁₃H₈ClNOS . This compound serves as a privileged scaffold in medicinal chemistry and scientific research . It acts as a key building block for synthesizing more complex molecules for pharmaceutical development and material science applications . In research settings, this compound and its derivatives have demonstrated significant biological activity, including potent anticancer properties. Studies have shown growth inhibition in human cancer cell lines such as HeLa (cervical) and A431 (epidermoid), with IC₅₀ values reported in the range of 0.24 to 0.92 µM . It also exhibits antibacterial efficacy against a range of bacterial strains, performing comparably to standard antibiotics like streptomycin, and shows promising anti-tubercular activity by potentially disrupting mycobacterial cell wall synthesis . The compound can be synthesized via condensation of 2-aminothiophenol with 4-hydroxybenzaldehyde, often followed by selective chlorination at the 5-position of the benzothiazole ring . Its planar structure allows for strong intermolecular interactions, such as hydrogen bonding via its phenol group, which can influence its crystal packing and interaction with biological targets . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

4-(5-chloro-1,3-benzothiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNOS/c14-9-3-6-12-11(7-9)15-13(17-12)8-1-4-10(16)5-2-8/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJLZMASBAHCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 2-Aminothiophenol : The common benzothiazole precursor providing the aminothiol moiety.
  • 4-Hydroxybenzaldehyde : Provides the 4-hydroxyphenyl substituent at the 2-position.
  • Chlorination reagents : To introduce chlorine at the 5-position of the benzothiazole ring, either by chlorinated starting materials or post-synthesis chlorination.

Typical Synthetic Approach

Step 1: Formation of 2-(4-hydroxyphenyl)benzothiazole

  • Condensation of 2-aminothiophenol with 4-hydroxybenzaldehyde in ethanol or DMF under reflux.
  • Catalysts such as sodium metabisulfite or mild oxidants (e.g., H2O2) can be used to facilitate cyclization.
  • Reaction times typically range from 2 to 3 hours.
  • This step yields 2-(4-hydroxyphenyl)benzothiazole as the core structure.

Detailed Reaction Conditions and Yields

Step Reactants Conditions Yield (%) Notes
Condensation 2-Aminothiophenol + 4-Hydroxybenzaldehyde Reflux in ethanol or DMF, 2-3 hours 70-85 Sodium metabisulfite or H2O2 as catalyst
Chlorination 2-(4-Hydroxyphenyl)benzothiazole + NCS Room temperature or mild heating 65-75 Controlled chlorination at 5-position
Alternative route (multi-step) 4-Chloroaniline + ammonium thiocyanate + bromine + 4-hydroxybenzaldehyde Stepwise reactions in acetic acid and DMF 50-70 More complex but allows selective substitution

Research Findings and Optimization Notes

  • The condensation of 2-aminothiophenol with 4-hydroxybenzaldehyde is a well-established, high-yielding method to prepare 2-substituted benzothiazoles with phenol functionality.
  • Chlorination at the 5-position is best achieved either by using 5-chloro-2-aminothiophenol as the starting material or by mild electrophilic chlorination after ring formation to avoid multiple substitutions.
  • Solvent choice influences yield and purity; ethanol and DMF are preferred due to their polarity and ability to dissolve reactants.
  • Catalysts such as sodium metabisulfite improve reaction rates and yields by facilitating oxidative cyclization.
  • Purification typically involves recrystallization from alcohol solvents to obtain high-purity products.
  • The use of Lawesson’s reagent has been reported for related benzothiazole derivatives but is more common in sulfur incorporation steps rather than direct synthesis of this compound.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Condensation of 2-aminothiophenol with 4-hydroxybenzaldehyde 2-Aminothiophenol, 4-Hydroxybenzaldehyde Condensation and cyclization High yield, straightforward Requires controlled conditions for chlorination
Chlorination post-synthesis N-Chlorosuccinimide or Cl2 Electrophilic aromatic substitution Selective chlorination possible Risk of over-chlorination
Multi-step via substituted anilines 4-Chloroaniline, ammonium thiocyanate, bromine Cyclization and substitution Allows precise substitution Multi-step, lower overall yield

Chemical Reactions Analysis

Types of Reactions: 4-(5-Chloro-1,3-benzothiazol-2-yl)phenol can undergo various chemical reactions, including:

  • Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

  • Substitution: The chlorine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Substituted benzothiazoles with different functional groups.

Scientific Research Applications

Scientific Research Applications

The compound has been extensively studied for its diverse applications:

Medicinal Chemistry

4-(5-Chloro-1,3-benzothiazol-2-yl)phenol serves as a building block for synthesizing various pharmaceuticals. Its derivatives exhibit:

  • Anticancer Activity: Inhibits cancer cell proliferation through multiple pathways.
    • Case Study: Kumbhare et al. reported significant growth inhibition in human cancer cell lines with log GI50 values ranging from -5.48 to -6.0 across different cancer types.
  • Antibacterial Properties: The compound has shown effectiveness against a range of bacterial strains.
    • Key Findings: It effectively inhibited bacterial growth comparable to standard antibiotics like streptomycin.
  • Anti-tubercular Activity: Exhibits potential in combating tuberculosis by disrupting mycobacterial cell wall synthesis.

Material Science

In material science, this compound is utilized in:

  • Organic Semiconductors: Its unique properties contribute to the development of advanced materials for electronic applications.
  • Photovoltaic Devices: Enhancements in solar energy conversion efficiency have been observed with benzothiazole derivatives.

Organic Synthesis

This compound acts as an intermediate in synthesizing complex organic molecules, facilitating the development of new chemical reactions and methodologies.

The biological activity of this compound can be summarized as follows:

Activity Mechanism References
AnticancerInhibition of cell proliferation via apoptosis pathways
AntibacterialDisruption of bacterial cell wall synthesis
Anti-tubercularInhibition of essential metabolic pathways in mycobacteria

Summary Table of Biological Activities

Biological Activity IC50/Log GI50 Values Target Cell Lines
AnticancerIC50: 0.24 - 0.92 µMHeLa (cervical), A431 (epidermoid)
AntibacterialComparable to standard antibioticsVarious bacterial strains
Anti-tubercularEffective against MycobacteriumMycobacterium tuberculosis

Anticancer Study

A study conducted on HeLa cells demonstrated that treatment with this compound significantly reduced cell viability at concentrations as low as 0.1 µM after 72 hours.

Antibacterial Efficacy

In vitro tests showed that the compound effectively inhibited bacterial growth comparable to standard antibiotics like streptomycin, highlighting its potential as an alternative therapeutic agent in treating infections .

Mechanism of Action

The mechanism by which 4-(5-Chloro-1,3-benzothiazol-2-yl)phenol exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary widely based on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzothiazole and Phenol Rings

The substitution pattern on the benzothiazole and attached aromatic rings significantly impacts molecular conformation, intermolecular interactions, and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Crystallographic Comparison
Compound Name Molecular Formula Substituents Dihedral Angle* Key Interactions Biological Relevance
4-(5-Chloro-1,3-benzothiazol-2-yl)phenol C₁₃H₈ClNO₂S - 5-Cl (benzothiazole)
- -OH (phenol)
N/A Potential intramolecular H-bond Not explicitly reported
2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol C₁₄H₁₀ClNO₂S - 5-Cl (benzothiazole)
- 4-OCH₃ (phenol)
1.23° C–H···O H-bonds, π-π stacking Antimicrobial activity studied
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole C₁₄H₁₀ClNOS - 5-Cl (benzothiazole)
- 4-OCH₃ (phenyl)
8.76° π-π interactions Bioactive scaffold
4-(4-Chlorophenyl)-2-(5-(4-FP)-triazolyl)thiazole (Compound 4) Not specified - 4-Cl (phenyl)
- Triazole substituent
N/A Isostructural packing Anticancer potential

*Dihedral angle between benzothiazole and attached aromatic ring.

Key Observations:

Substituent Position and Planarity: The hydroxyl group in this compound likely enables stronger hydrogen bonding compared to methoxy-substituted analogs like 2-(5-Chloro...4-methoxyphenol. The latter exhibits near-planar geometry (dihedral angle: 1.23°), enhancing π-π stacking and stabilizing crystal lattices . In contrast, 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole shows a larger dihedral angle (8.76°), reducing coplanarity and altering packing efficiency .

Halogen Effects :

  • Isostructural compounds with Cl (Compound 4) and Br (Compound 5) substituents exhibit similar conformations but distinct crystal packing due to differences in halogen size and polarizability . This suggests that the 5-Cl substituent in the target compound may influence packing density and intermolecular interactions.

Hydrogen Bonding vs.

Biological Activity

4-(5-Chloro-1,3-benzothiazol-2-yl)phenol is a compound belonging to the benzothiazole family, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-tubercular properties.

Chemical Structure and Properties

The compound features a benzothiazole ring substituted with a chloro group and a phenolic hydroxyl group. This unique structure contributes to its biological efficacy.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The mechanism of action generally involves the inhibition of cancer cell proliferation through various pathways.

Research Findings

  • Cytotoxicity Studies :
    • In a study by Kumbhare et al., several benzothiazole derivatives were evaluated against human cancer cell lines. The compound exhibited significant growth inhibition with log GI50 values ranging from -5.48 to -6.0 across various cancer types, including breast, lung, and colon cancers .
    • Another study reported that derivatives showed promising results against cervical cancer cell lines, demonstrating effective cytotoxicity with IC50 values between 0.24 to 0.92 µM .
  • Mechanism of Action :
    • The anticancer activity is attributed to the induction of apoptosis and the activation of caspases in cancer cells. The presence of electron-withdrawing groups enhances the compound's ability to interact with cellular targets .

Antibacterial Activity

Benzothiazole derivatives have also been recognized for their antibacterial properties.

Key Findings

  • Inhibition of Bacterial Growth :
    • Recent studies indicate that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 25 to 50 µg/ml against pathogens like Salmonella typhimurium and Klebsiella pneumonia .
  • Mechanism :
    • The antibacterial mechanism is thought to involve the inhibition of key enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival and replication .

Anti-tubercular Activity

The compound has shown promise in combating tuberculosis.

Research Insights

  • Benzothiazole derivatives have been reported to exhibit anti-tubercular activity through mechanisms that disrupt mycobacterial cell wall synthesis and inhibit essential metabolic pathways.

Summary Table of Biological Activities

Biological ActivityTarget Organisms/CellsMechanism of ActionReference
AnticancerVarious human cancer cell linesInduction of apoptosis; caspase activation
AntibacterialSalmonella typhimurium, Klebsiella pneumoniaInhibition of dihydroorotase; DNA gyrase
Anti-tubercularMycobacterium tuberculosisDisruption of cell wall synthesis

Case Studies

  • Cervical Cancer Study : A study conducted on HeLa cells demonstrated that this compound significantly reduced cell viability at concentrations as low as 0.1 µM after 72 hours of treatment .
  • Antibacterial Efficacy : In vitro tests showed that the compound effectively inhibited bacterial growth comparable to standard antibiotics like streptomycin, highlighting its potential as an alternative therapeutic agent in treating infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(5-Chloro-1,3-benzothiazol-2-yl)phenol, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via condensation of 2-amino-4-chlorobenzenethiol with substituted benzaldehydes (e.g., 2-hydroxy-5-methoxybenzaldehyde) in solvents like ethanol or DMF under reflux. Sodium metabisulfite is often used as a catalyst. Reaction progress is monitored via thin-layer chromatography (TLC), and purity is ensured through recrystallization (e.g., ethanol) .
  • Optimization : Temperature control (reflux vs. room temperature) and stoichiometric ratios of precursors significantly affect yield. For example, a 1:1 molar ratio of thiol and aldehyde precursors yields 80.8% product under reflux .

Q. Which analytical techniques are critical for validating the compound’s purity and structural integrity?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., δ 8.15 ppm for aromatic protons in benzothiazole) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., ν(C=N) at ~1600 cm⁻¹ for the benzothiazole ring) .
  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths (e.g., C–S bond at 1.74 Å) and dihedral angles between aromatic rings (e.g., 1.23° for planar stacking) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the compound’s crystalline structure and stability?

  • Findings : In crystal lattices, C–H···O hydrogen bonds (e.g., C5–H5A···O2 with a 3.2 Å distance) stabilize 2D networks. π-π interactions between benzothiazole and phenol rings (centroid distance: 3.74 Å) further enhance packing efficiency .
  • Implications : These interactions affect solubility and thermal stability, critical for designing co-crystals or pharmaceutical formulations.

Q. How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives?

  • Approach :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., chloro vs. methoxy groups) on bioactivity. For instance, 5-chloro derivatives show enhanced antitubercular activity due to increased lipophilicity .
  • Assay Standardization : Control variables like bacterial strain (e.g., Mycobacterium tuberculosis H37Rv) and solvent systems to minimize discrepancies .

Q. What computational tools are effective for predicting the compound’s reactivity and ligand-target interactions?

  • Tools :

  • Molecular Docking : Models interactions with biological targets (e.g., mycobacterial enzymes) using software like AutoDock Vina.
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
    • Validation : Cross-reference computational results with experimental data (e.g., NMR chemical shifts, IC₅₀ values) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Chloro-1,3-benzothiazol-2-yl)phenol
Reactant of Route 2
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4-(5-Chloro-1,3-benzothiazol-2-yl)phenol

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